1-Benzyl-3-hydroxyimino-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is a pyrrolidine derivative characterized by the presence of a benzyl group, a hydroxyimino group, and a methyl group attached to the pyrrolidine ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine typically involves the reaction of 1-benzyl-2-methylpyrrolidin-3-one with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine can be compared with similar compounds such as:
1-Benzyl-2-methylpyrrolidin-3-one: This compound lacks the hydroxyimino group, which may result in different chemical reactivity and biological activity.
1-Benzyl-3-hydroxyimino-2-ethylpyrrolidine: The presence of an ethyl group instead of a methyl group can influence the compound’s physical and chemical properties.
1-Benzyl-3-hydroxyimino-2-phenylpyrrolidine: The substitution of a phenyl group can significantly alter the compound’s interactions with biological targets.
Properties
IUPAC Name |
(NE)-N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-12(13-15)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRREXPAUULFK-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NO)CCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C(=N/O)/CCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.